DSR-6434 is a synthetic, small molecule agonist of TLR7. [] TLR7 is a pattern recognition receptor involved in the innate immune response, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. [] DSR-6434 mimics endogenous TLR7 ligands, activating downstream signaling pathways that culminate in the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines. [] This immune activation makes DSR-6434 a promising candidate for cancer immunotherapy, as it can stimulate anti-tumor immune responses. []
DSR-6434 exerts its immunostimulatory effects by binding to TLR7, specifically expressed in endosomal compartments of pDCs and B cells. [] This binding initiates a signaling cascade involving MyD88, IRAK4, and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and IRF7. [] These transcription factors induce the expression of genes encoding type I IFNs (IFN-α, IFN-β), pro-inflammatory cytokines (IL-6, TNF-α), chemokines (IP-10), and other immune-related molecules. [, ] This immune activation contributes to the anti-tumor activity of DSR-6434.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: